beta-D-Glucopyranosiduronic acid, (3beta)-28-(beta-D-glucopyranosyloxy)-28-oxoolean-12-en-3-yl 2-O-alpha-L-arabinopyranosyl-
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Overview
Description
Cynarasaponin H is a triterpene saponin, a class of organic compounds known for their glycosylated derivatives of triterpene sapogenins. These compounds are typically found in plants and are known for their diverse biological activities. Cynarasaponin H is derived from the artichoke plant, Cynara scolymus L., which belongs to the Asteraceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cynarasaponin H involves the extraction of saponins from the artichoke plant. The process typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Isolation: Cynarasaponin H is isolated from the purified extract using techniques like preparative HPLC.
Industrial Production Methods
Industrial production of Cynarasaponin H follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and large extraction units.
Purification and isolation: Employing large-scale chromatographic systems to purify and isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Cynarasaponin H undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds.
Substitution: Substitution reactions can occur at the glycosidic moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cynarasaponin H .
Scientific Research Applications
Cynarasaponin H has a wide range of scientific research applications:
Chemistry: It is used in the study of triterpene saponins and their chemical properties.
Biology: It is studied for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Cynarasaponin H is researched for its potential therapeutic effects, including hepatoprotective and anti-cancer properties.
Industry: It is used in the development of functional foods and nutraceuticals.
Mechanism of Action
Cynarasaponin H exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits microbial growth.
Comparison with Similar Compounds
Similar Compounds
Cynarasaponin C: Another triterpene saponin from the same plant with similar biological activities.
Cynarasaponin F: Known for its hepatoprotective properties.
Cynarasaponin G: Exhibits anti-inflammatory and antioxidant activities.
Uniqueness
Cynarasaponin H is unique due to its specific glycosidic structure and its potent biological activities, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
114006-82-5 |
---|---|
Molecular Formula |
C47H74O18 |
Molecular Weight |
927.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-34(56)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(32(54)31(53)35(63-40)37(57)58)64-38-33(55)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23-,24+,25-,26+,27-,28-,29+,30-,31-,32-,33+,34+,35-,36+,38-,39-,40+,44-,45+,46+,47-/m0/s1 |
InChI Key |
YTPBUIWNJRGZFW-WVOFOFDDSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origin of Product |
United States |
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